Epi Lovastatin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

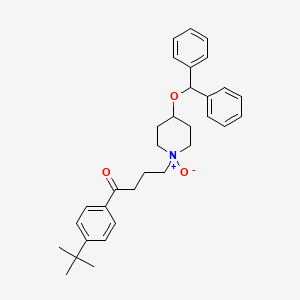

Epi Lovastatin-d3 is a deuterium-labeled derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a member of the statin class of drugs, which are used to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing cholesterol synthesis in the liver . This compound is primarily used in research to study the pharmacokinetics and metabolism of lovastatin.

Applications De Recherche Scientifique

Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of:

Chemistry: Studying the metabolic pathways and degradation products of lovastatin.

Biology: Investigating the effects of lovastatin on cellular processes.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of lovastatin in the human body.

Industry: Developing new formulations and delivery methods for lovastatin

Mécanisme D'action

Target of Action

Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .

Pharmacokinetics

This could lead to significant interactions with other drugs metabolized by the same enzymes

Result of Action

The primary result of this compound’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Epi Lovastatin-d3, like other statins, plays a significant role in biochemical reactions, particularly in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme reductase (HMG-CoA), a key enzyme in the cholesterol biosynthesis pathway . This interaction with HMG-CoA reductase is crucial in controlling the production of cholesterol in the body .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor pathways, which play a role in inflammation and immune response . This suggests that this compound may influence cell function by modulating these signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, thereby inhibiting the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . This interaction at the molecular level leads to a decrease in cholesterol production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, studies have shown that the cholesterol-lowering effects of this compound can be seen after several days of treatment . Furthermore, this compound has been found to be stable, with no significant degradation observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, studies in rabbits have shown that this compound can significantly lower plasma cholesterol levels, with the effect being dose-dependent .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound disrupts the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lovastatin in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce lovastatin, followed by chemical modification to introduce deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Epi Lovastatin-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to lovastatin hydroxy acid.

Reduction: Reduction of the lactone ring to form dihydrolovastatin.

Hydrolysis: Hydrolysis of the lactone ring to form lovastatin hydroxy acid.

Common Reagents and Conditions:

Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Achieved using reducing agents like sodium borohydride.

Hydrolysis: Conducted under acidic or basic conditions.

Major Products:

Lovastatin hydroxy acid: Formed through hydrolysis and oxidation.

Dihydrolovastatin: Formed through reduction.

Comparaison Avec Des Composés Similaires

Lovastatin: The parent compound of Epi Lovastatin-d3.

Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action.

Atorvastatin: Another statin with a longer half-life and greater potency.

Pravastatin: A hydrophilic statin with fewer drug interactions

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it useful for studying the metabolic pathways and pharmacokinetics of lovastatin without altering its biological activity .

Propriétés

Numéro CAS |

1330264-51-1 |

|---|---|

Formule moléculaire |

C24H36O5 |

Poids moléculaire |

407.565 |

Nom IUPAC |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

Clé InChI |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Synonymes |

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)